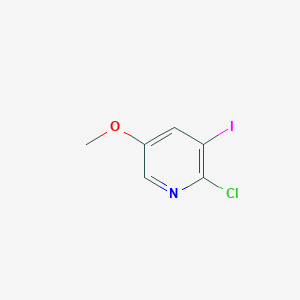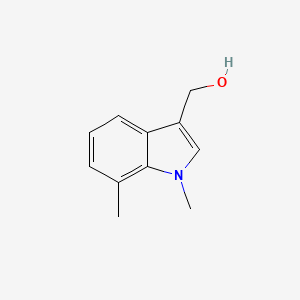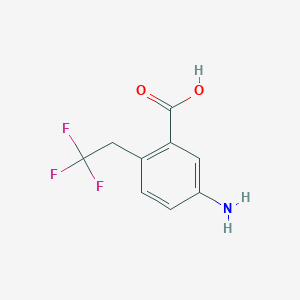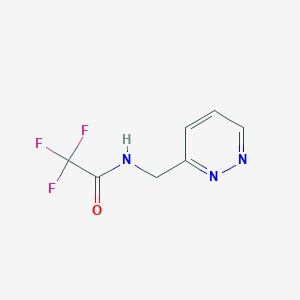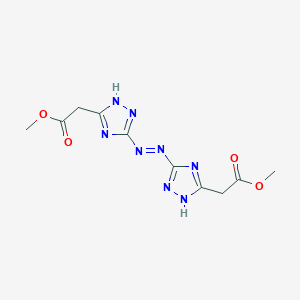
(E)-Dimethyl 2,2'-(diazene-1,2-diylbis(4H-1,2,4-triazole-5,3-diyl))diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Dimethyl 2,2’-(diazene-1,2-diylbis(4H-1,2,4-triazole-5,3-diyl))diacetate is a synthetic organic compound characterized by its unique diazene and triazole functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Dimethyl 2,2’-(diazene-1,2-diylbis(4H-1,2,4-triazole-5,3-diyl))diacetate typically involves the reaction of appropriate triazole derivatives with diazene precursors under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the diazene linkage. Common solvents used in this synthesis include dimethyl sulfoxide (DMSO) and acetonitrile, with reaction temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
(E)-Dimethyl 2,2’-(diazene-1,2-diylbis(4H-1,2,4-triazole-5,3-diyl))diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of alkylated triazole products.
科学研究应用
Chemistry
In chemistry, (E)-Dimethyl 2,2’-(diazene-1,2-diylbis(4H-1,2,4-triazole-5,3-diyl))diacetate is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicine, research is ongoing to explore the compound’s potential as a therapeutic agent. Its unique chemical structure may offer advantages in targeting specific biological pathways, making it a promising candidate for further investigation.
Industry
In the industrial sector, (E)-Dimethyl 2,2’-(diazene-1,2-diylbis(4H-1,2,4-triazole-5,3-diyl))diacetate is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.
作用机制
The mechanism of action of (E)-Dimethyl 2,2’-(diazene-1,2-diylbis(4H-1,2,4-triazole-5,3-diyl))diacetate involves its interaction with specific molecular targets. The diazene and triazole groups can form strong interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.
相似化合物的比较
Similar Compounds
- Dimethyl 2,2’-(diazene-1,2-diylbis(4H-1,2,4-triazole-5,3-diyl))diacetate
- Dimethyl 2,2’-(diazene-1,2-diylbis(4H-1,2,4-triazole-3-diyl))diacetate
Uniqueness
(E)-Dimethyl 2,2’-(diazene-1,2-diylbis(4H-1,2,4-triazole-5,3-diyl))diacetate is unique due to its specific geometric configuration, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C10H12N8O4 |
|---|---|
分子量 |
308.25 g/mol |
IUPAC 名称 |
methyl 2-[3-[(E)-[5-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazol-3-yl]diazenyl]-1H-1,2,4-triazol-5-yl]acetate |
InChI |
InChI=1S/C10H12N8O4/c1-21-7(19)3-5-11-9(15-13-5)17-18-10-12-6(14-16-10)4-8(20)22-2/h3-4H2,1-2H3,(H,11,13,15)(H,12,14,16)/b18-17+ |
InChI 键 |
ZKMCCEYFBHGKHV-ISLYRVAYSA-N |
手性 SMILES |
COC(=O)CC1=NC(=NN1)/N=N/C2=NNC(=N2)CC(=O)OC |
规范 SMILES |
COC(=O)CC1=NC(=NN1)N=NC2=NNC(=N2)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


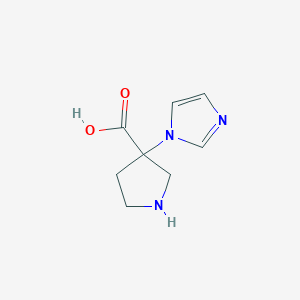
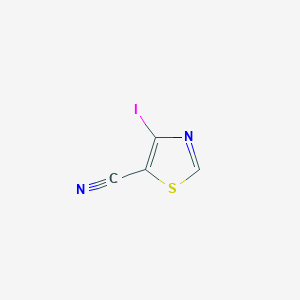
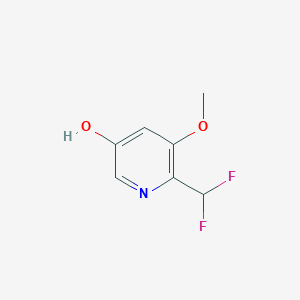


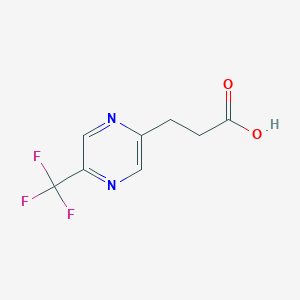
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B12967828.png)
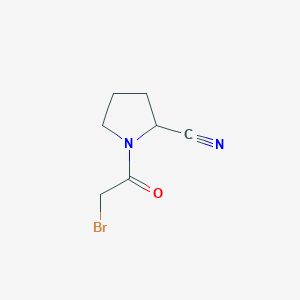
![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate](/img/structure/B12967832.png)
